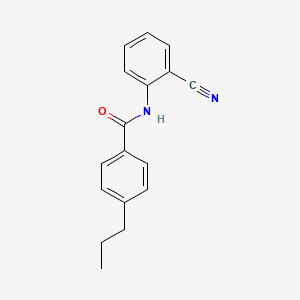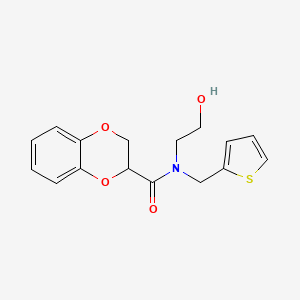![molecular formula C15H21NO4S B5347394 8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5347394.png)
8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DIDS and is a well-known anion transport inhibitor. DIDS has been extensively studied for its potential use in various applications, including the treatment of diseases such as cystic fibrosis, epilepsy, and cancer.
Aplicaciones Científicas De Investigación
DIDS has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of DIDS is in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs and digestive system. DIDS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting the activity of CFTR, DIDS can help alleviate the symptoms of cystic fibrosis.
DIDS has also been studied for its potential use in the treatment of epilepsy. Epilepsy is a neurological disorder that causes seizures. DIDS has been shown to inhibit the activity of the chloride channel, which is responsible for regulating the movement of chloride ions in and out of cells. By inhibiting the activity of the chloride channel, DIDS can help prevent seizures in individuals with epilepsy.
Mecanismo De Acción
The mechanism of action of DIDS involves the inhibition of anion transport. Anions are negatively charged ions, such as chloride, bicarbonate, and sulfate. DIDS inhibits the activity of anion transporters, which are responsible for regulating the movement of anions in and out of cells. By inhibiting anion transport, DIDS can affect various physiological processes, such as the regulation of salt and water balance, acid-base balance, and neuronal excitability.
Biochemical and Physiological Effects:
DIDS has various biochemical and physiological effects. It has been shown to inhibit the activity of anion transporters, which can affect the regulation of salt and water balance, acid-base balance, and neuronal excitability. DIDS has also been shown to inhibit the activity of CFTR, which can help alleviate the symptoms of cystic fibrosis. Additionally, DIDS has been shown to inhibit the activity of the chloride channel, which can help prevent seizures in individuals with epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIDS has various advantages and limitations for lab experiments. One of the advantages of DIDS is its ability to inhibit anion transport, which can be useful in studying various physiological processes. Additionally, DIDS has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of DIDS is its potential toxicity. DIDS has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DIDS. One direction is to explore the potential use of DIDS in the treatment of cancer. DIDS has been shown to inhibit the activity of anion transporters, which are upregulated in various types of cancer. By inhibiting anion transporters, DIDS may be able to inhibit the growth and proliferation of cancer cells.
Another future direction is to explore the potential use of DIDS in the treatment of cardiovascular diseases. DIDS has been shown to inhibit the activity of the chloride channel, which is involved in the regulation of blood pressure. By inhibiting the activity of the chloride channel, DIDS may be able to lower blood pressure and prevent cardiovascular diseases.
Conclusion:
In conclusion, DIDS is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential use in various applications, including the treatment of cystic fibrosis, epilepsy, and cancer. DIDS inhibits the activity of anion transporters, which can affect various physiological processes. Additionally, DIDS has been shown to inhibit the activity of CFTR and the chloride channel, which can help alleviate the symptoms of cystic fibrosis and prevent seizures in individuals with epilepsy. While DIDS has various advantages and limitations for lab experiments, there are several future directions for its study, including its potential use in the treatment of cancer and cardiovascular diseases.
Métodos De Síntesis
The synthesis of DIDS involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DIDS.
Propiedades
IUPAC Name |
8-(2,5-dimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-3-4-13(2)14(11-12)21(17,18)16-7-5-15(6-8-16)19-9-10-20-15/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDDCZQHILWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide](/img/structure/B5347349.png)

![4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5347353.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5347356.png)
![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)
![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide](/img/structure/B5347385.png)

![2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole](/img/structure/B5347390.png)
![2-isopropyl-4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5347419.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5347422.png)